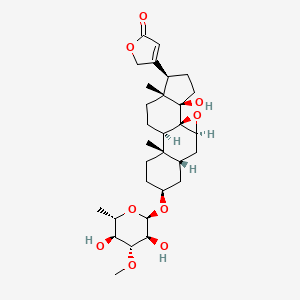
Deacetyltanghinin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetyltanghinin is a cardenolide glycoside that is the deacetyl derivative of tanghinin. Isolated from Cerbera manghas, it exhibits cytotoxic activities against oral human epidermoid carcinoma (KB), human breast cancer cell (BC) and human small cells lung cancer. It has a role as a metabolite and an antineoplastic agent. It is a cardenolide glycoside, a monosaccharide derivative, a tertiary alcohol and an epoxy steroid. It derives from a tanghinigenin.
科学研究应用
Anticancer Properties
Deacetyltanghinin has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates its potential as an anticancer agent, particularly against:
- Oral Cancer : Studies have shown that this compound exhibits cytotoxic activity against human oral epidermoid carcinoma cells (KB), with effective inhibition of cell proliferation .
- Breast Cancer : It has also been reported to have antiproliferative effects on human breast cancer cell lines, indicating its potential for therapeutic use in breast cancer treatment .
- Lung Cancer : The compound has shown efficacy against human lung cancer cells, further supporting its role as a promising anticancer agent .
Pharmacological Applications
Beyond its anticancer properties, this compound is being explored for other pharmacological applications:
- Cardiac Glycoside Activity : this compound belongs to the class of cardiac glycosides, which have been studied for their effects on heart function. These compounds can influence cardiac contractility and are being investigated for their potential in treating heart diseases .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. Studies have shown that extracts containing this compound can scavenge free radicals effectively .
Toxicological Insights
While this compound shows promise in therapeutic applications, it is crucial to understand its toxicity profile:
- Toxicity Cases : There have been documented cases of poisoning associated with the ingestion of Cerbera odollam seeds, which contain this compound and other toxic compounds. Symptoms include severe bradycardia and hyperkalemia, necessitating careful monitoring and supportive treatment in clinical settings .
- Lethal Doses : Animal studies indicate that even small amounts can be fatal, highlighting the need for caution in its use and further research into safe therapeutic dosages .
Research Findings Summary
The following table summarizes key research findings related to this compound's applications:
属性
CAS 编号 |
4589-95-1 |
|---|---|
分子式 |
C30H44O9 |
分子量 |
548.7 g/mol |
IUPAC 名称 |
3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19+,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |
InChI 键 |
LVGNJQMAMYJAIL-FWMNQDIBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















